

1,3-dithiane chair invertomers and flexible forms

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Compound Focus: 1,3-Dithiane

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Conformational Analysis of 1,3-Dithiane

Quantum-chemical calculations reveal that the conformational isomerization of **1,3-dithiane** proceeds on a complex potential energy surface (PES). The system features multiple minima and transition states, characterizing the interconversion between its most stable and flexible forms [1].

- **Stable Conformers:** The **chair** conformation is the global minimum on the PES and is the predominant, most stable form [1].
- **Flexible Forms:** The PES contains several **enantiomeric flexible forms** (twist-boats, boats), which are higher in energy than the chair conformer [1].
- **Interconversion Barriers:** The chair and flexible conformers are separated by several potential energy barriers. Molecular dynamics simulations indicate that upon heating, the flexible conformers can transform into each other and into the chair conformer [1].

The following table summarizes the key findings from the computational studies.

Aspect	Description	Method / Basis Set	Source
General Isomerization	Proceeds along common routes with 1,3-dioxane; PES contains six minima (chair invertomers & enantiomeric flexible forms).	HF/6-31G(d), MP2/6-31G(d)//HF/6-31G(d)	[1]

Aspect	Description	Method / Basis Set	Source
Sulfone Derivative Conformations	19 conformations considered; 4 minima and 5 transition states identified for inversion-topomerization process.	Not Specified / B3LYP/6-311+G(2d,p)	[2] [3]
Dynamic Behavior	Flexible conformers transform into each other and into the chair conformer upon heating (295–300 K).	Molecular Dynamics	[1]

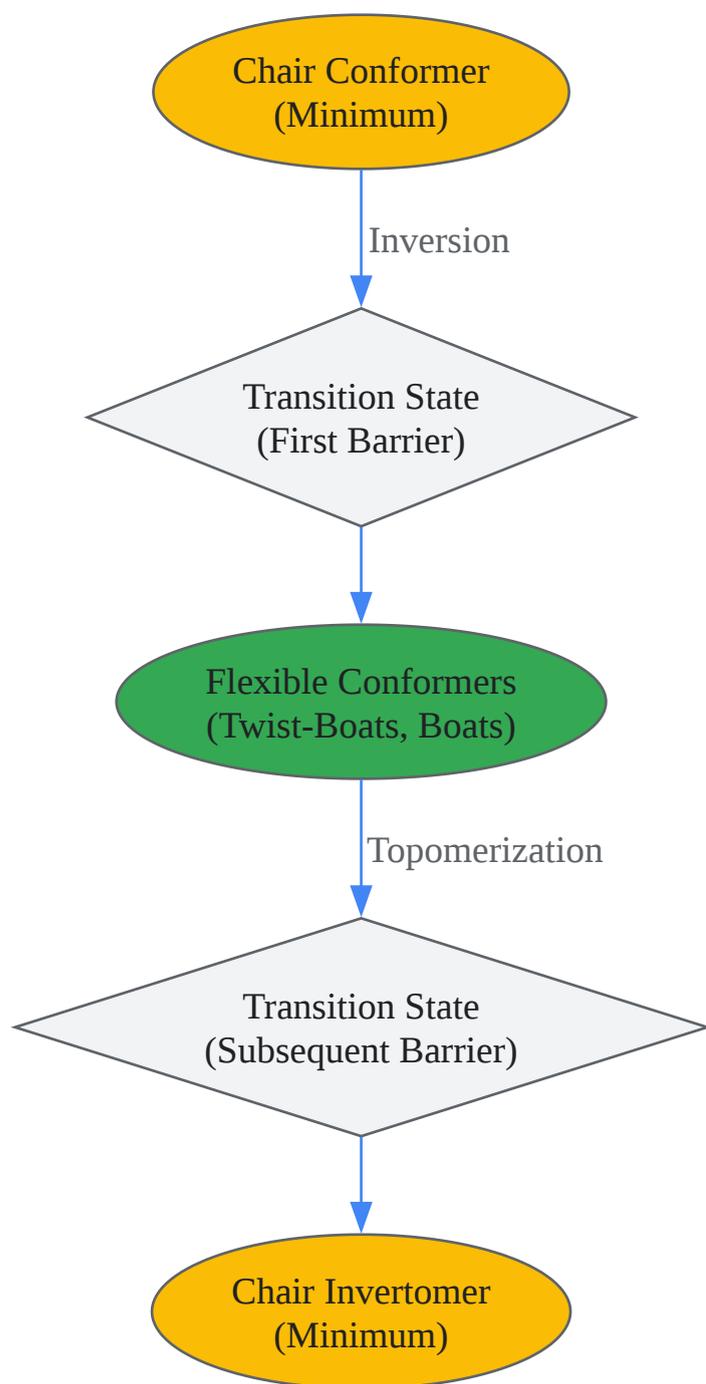
Experimental and Computational Protocols

While the search results lack detailed step-by-step laboratory protocols for conformational analysis, they point to established computational methodologies.

- **Computational Modeling:** The comparative analysis of **1,3-dithiane** was performed using **ab initio quantum-chemical methods**, specifically the HF/6-31G(d) and MP2/6-31G(d) levels of theory [1]. The study involved mapping the potential energy surface to locate energy minima (stable conformers) and transition states (energy barriers).
- **Synthesis of 1,3-Dithiane:** For background context, a classic synthesis involves the reaction of 1,3-propanedithiol with methylal (dimethoxymethane) in chloroform, catalyzed by boron trifluoride diethyl etherate and glacial acetic acid [4]. The crude product is isolated and purified via recrystallization from methanol or sublimation [4].

Conformational Interconversion Pathway

The diagram below illustrates the general pathway for the conformational interconversion of **1,3-dithiane**, based on the described potential energy surface.



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This diagram outlines the interconversion between chair conformers via flexible forms through distinct transition states [1]. "Topomerization" refers to the process that interconverts enantiomeric flexible forms.

Application in Drug Development

The 1,3-dithiolane scaffold (a 5-membered ring analog) has been **rehabilitated as a privileged structure in drug design** [5]. For derivatives with a chiral center, separating and characterizing stereoisomers is critical.

- **Chiral Resolution:** Effective chiral resolution of a key 1,3-dithiolane synthon has been achieved using **(semi)preparative enantioselective HPLC** [5].
- **Absolute Configuration Assignment:** The absolute configuration (AC) can be assigned by using an enantiopure synthon to prepare a known compound (e.g., a sigma receptor modulator) whose AC is confirmed via **X-ray diffraction analysis** [5]. This provides a reliable reference standard for related compounds.

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References

1. Comparative conformational analysis of 1,3-dioxane and 1,3-dithiane [link.springer.com]
2. Computational study of 1,3-dithiane 1,1-dioxide ... [pubmed.ncbi.nlm.nih.gov]
3. (PDF) Computational Study of 1,3-Dithiane, 1-Dioxide (1,1-3 ... Dithiane [academia.edu]
4. 1,3-Dithiane [orgsyn.org]
5. 1,3-Dithiolane as a Privileged Scaffold in Bioactive ... [labmedchem.unipv.it]

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